3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
CAS No. |
1226446-84-9 |
|---|---|
Molecular Formula |
C26H24N4O4S |
Molecular Weight |
488.56 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N4O4S/c1-16(2)33-20-10-8-19(9-11-20)24-27-22(34-28-24)15-29-21-12-13-35-23(21)25(31)30(26(29)32)14-18-6-4-17(3)5-7-18/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
HESJWJRQQNSTFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor in various cancer cell lines. This article provides an overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and implications for therapeutic applications.
Synthesis
The synthesis of this compound involves multiple steps including the formation of thieno[3,2-d]pyrimidine core structures through cyclization reactions. The precursor compounds are typically synthesized using methods such as condensation of thiophene derivatives with appropriate amines and subsequent modifications to introduce functional groups that enhance biological activity.
Biological Evaluation
Recent studies have highlighted the compound's efficacy as an EZH2 inhibitor , which is significant in the context of cancer therapy. The biological evaluation included:
- Antiproliferative Activity : The compound demonstrated potent antiproliferative effects against several cancer cell lines including SU-DHL-6, WSU-DLCL-2, and K562. The IC50 values for these cell lines were reported as follows:
- SU-DHL-6: 0.55 μM
- WSU-DLCL-2: 0.95 μM
- K562: 1.68 μM
These results indicate a strong capacity to inhibit cell growth at low concentrations while exhibiting relatively low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .
Structure-Activity Relationship (SAR)
The SAR studies revealed that specific modifications to the thieno[3,2-d]pyrimidine structure significantly influence its biological activity. The following observations were noted:
- P1 Moiety : The presence of piperidine-2,6-dione was found to enhance activity.
- P5 Moiety : Benzyl-linked morpholine was identified as beneficial for improving antitumor activities.
These findings suggest that careful structural modifications can lead to improved potency and selectivity against cancer cells .
The compound's mechanism of action appears to involve induction of apoptosis in cancer cells. Morphological changes in lymphoma cells were observed upon treatment, indicating that the compound not only inhibits proliferation but also promotes programmed cell death in a concentration-dependent manner. Additionally, it was noted to inhibit cell migration, which is critical in preventing metastasis .
Case Studies and Research Findings
Several studies have further explored the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Antitumor Activity : A derivative similar to the compound under discussion showed significant inhibition of tumor growth in xenograft models, supporting its potential use in clinical settings .
- Inhibition of MIF2 Tautomerase : Related compounds have demonstrated inhibitory effects on MIF2 tautomerase with IC50 values indicating their potential role in inflammatory diseases .
Scientific Research Applications
Antitumor Activity
Recent research indicates that thieno[3,2-d]pyrimidine derivatives have promising antitumor properties. For instance, a related compound demonstrated significant antiproliferative activity against several cancer cell lines, including SU-DHL-6 and K562, with low toxicity to normal cells (HEK293T) . The structure–activity relationship (SAR) studies highlighted that specific modifications to the thieno[3,2-d]pyrimidine scaffold could enhance antitumor efficacy .
Potential as PARP Inhibitors
Another area of interest is the potential of thieno[3,2-d]pyrimidine derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms; thus, its inhibition can sensitize cancer cells to DNA-damaging agents . The development of pyrano[2,3-d]pyrimidine analogues has shown promise in this regard, indicating that similar modifications to the thieno[3,2-d]pyrimidine structure might yield effective PARP inhibitors.
Antimicrobial Properties
While primarily studied for their anticancer potential, thieno[3,2-d]pyrimidine derivatives have also been evaluated for antimicrobial activities. Compounds derived from this class have exhibited antibacterial and antifungal properties . This broadens the scope of applications beyond oncology into infectious disease management.
Pharmaceutical Formulations
The formulation aspects of these compounds are crucial for enhancing their therapeutic efficacy. Research has focused on optimizing drug delivery systems to improve bioavailability and reduce side effects associated with traditional chemotherapeutics . Novel formulations could include polymer conjugates or prodrugs that enhance solubility and stability in biological systems.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogues differ primarily in substituents on the thienopyrimidine core, the oxadiazole ring, or both. Key examples include:
Key Observations:
- Oxadiazole Substituents : The 4-isopropoxyphenyl group in the target compound may confer greater lipophilicity compared to electron-withdrawing groups (e.g., Cl, CF3) in analogues .
Functional Comparisons
- Antimicrobial Activity : Analogues with 1,2,4-oxadiazole substitutions, such as those in , demonstrate antimicrobial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 2–16 µg/mL . The target compound’s isopropoxyphenyl group may enhance membrane penetration, though direct activity data are lacking.
- Binding Interactions : The 1,2,4-oxadiazole ring’s nitrogen atoms facilitate hydrogen bonding with biological targets, as seen in kinase inhibitors and antimicrobial agents .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s isopropoxyphenyl group likely increases logP compared to analogues with polar substituents (e.g., fluorobenzyl in ).
- Molecular Weight : Estimated at ~550 g/mol (based on structural analogues), which approaches the upper limit for oral bioavailability .
- Metabolic Stability : Oxadiazole rings are generally resistant to oxidative metabolism, but the isopropoxy group may undergo CYP450-mediated dealkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
